

A Technical Guide to rac N-Benzyl Nebivolol-d4: Physical and Chemical Properties

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Compound of Interest

Compound Name: *rac N-Benzyl Nebivolol-d4*

Cat. No.: B565569

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of **rac N-Benzyl Nebivolol-d4**. This deuterated analog of a key intermediate in the synthesis of Nebivolol is a valuable tool in pharmacokinetic and metabolic studies.

Core Physical and Chemical Data

The fundamental physicochemical properties of **rac N-Benzyl Nebivolol-d4** and its non-deuterated counterpart are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.

Table 1: Physical and Chemical Properties of **rac N-Benzyl Nebivolol-d4**

| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Formula | C ₂₉ H ₂₇ D ₄ F ₂ NO ₄ | [1] |
| Molecular Weight | 499.58 g/mol | [1] |
| CAS Number | 1246814-48-1 | [1][2][3] |
| Appearance | Pale Brown Semi-Solid | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |

Table 2: Computed Physical and Chemical Properties of rac N-Benzyl Nebivolol (Non-deuterated)

| Property | Value | Source |
|---------------------------|--|--------|
| Molecular Formula | C ₂₉ H ₃₁ F ₂ NO ₄ | [4][5] |
| Molecular Weight | 495.56 g/mol | [4] |
| CAS Number | 929706-85-4 | [4][5] |
| Boiling Point (Predicted) | 654.3 ± 55.0 °C | [4] |
| Density (Predicted) | 1.286 ± 0.06 g/cm ³ | [4] |
| pKa (Predicted) | 14.24 ± 0.20 | [4] |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **rac N-Benzyl Nebivolol-d4** are not extensively published, the following methodologies are based on established procedures for the synthesis of Nebivolol and its intermediates.[6][7][8] These can be adapted by researchers for the preparation and characterization of the deuterated compound.

Proposed Synthesis of rac N-Benzyl Nebivolol-d4

The synthesis of **rac N-Benzyl Nebivolol-d4** would likely follow the general synthetic route for N-Benzyl Nebivolol, utilizing a deuterated reagent in the appropriate step. A plausible approach involves the reaction of a deuterated benzylamine with the appropriate epoxide intermediates.

Step 1: Synthesis of Deuterated Benzylamine (C₆H₅CD₂NH₂) Commercially available deuterated benzaldehyde can be reductively aminated to yield deuterated benzylamine.

Step 2: Ring Opening of Epoxide with Deuterated Benzylamine The key step involves the reaction of a suitable chroman epoxide intermediate with the synthesized deuterated benzylamine. This reaction establishes the core structure of the molecule.

Step 3: Coupling Reaction The resulting amino alcohol intermediate is then reacted with a second epoxide intermediate to form **rac N-Benzyl Nebivolol-d4**.

Step 4: Purification The crude product is purified using chromatographic techniques, such as column chromatography, to isolate the desired compound.

Analytical Characterization

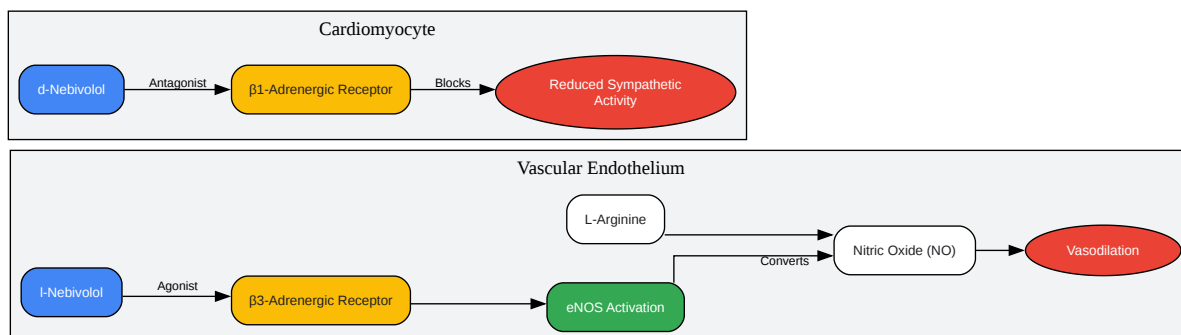
The identity and purity of the synthesized **rac N-Benzyl Nebivolol-d4** should be confirmed using a combination of analytical techniques:

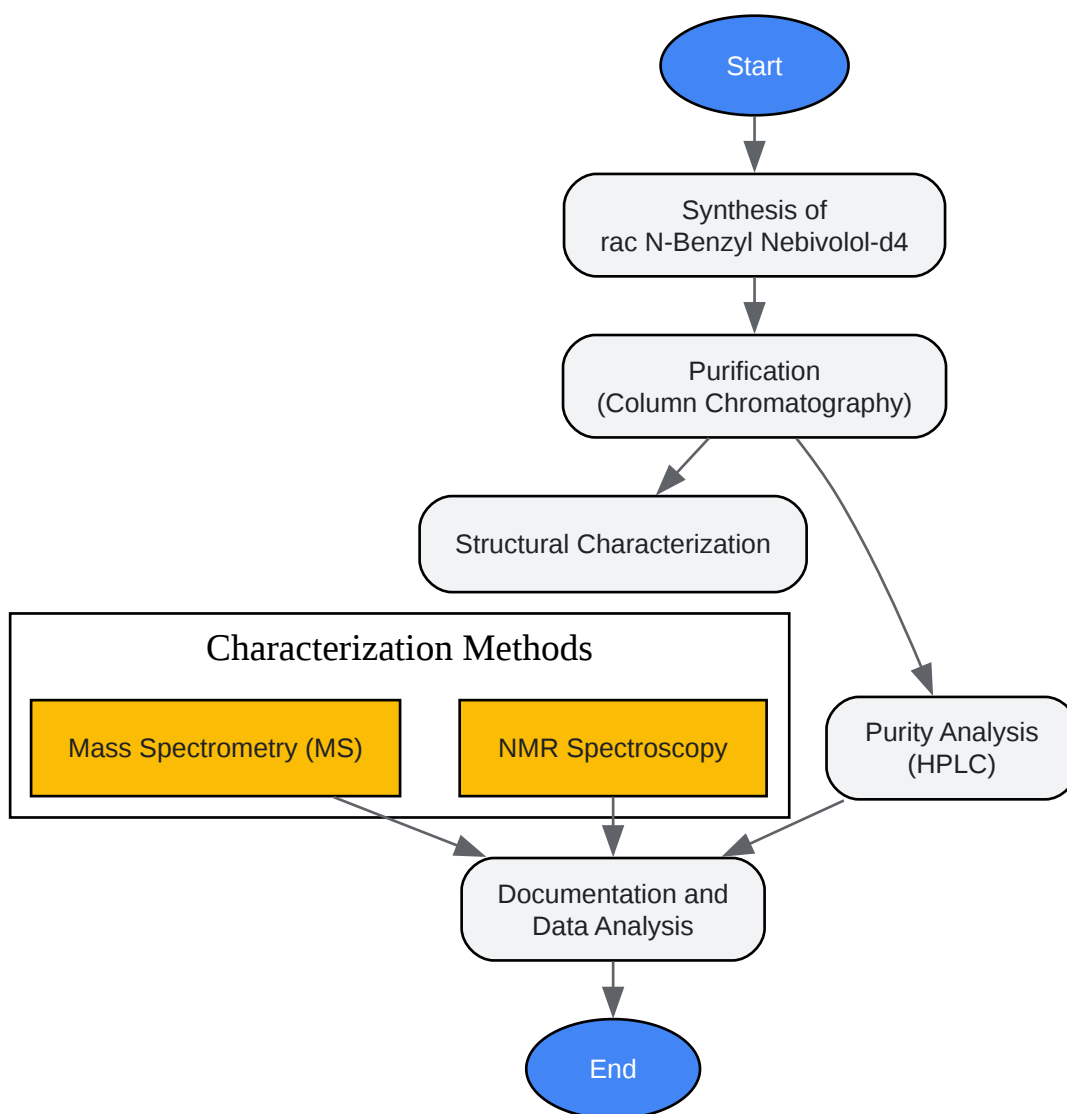
- Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the positions of the deuterium labels.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. [9] A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed and validated.[9][10]

Visualizing Molecular Pathways and Workflows

Nebivolol's Mechanism of Action

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It is a highly selective β_1 -adrenergic receptor antagonist and also exerts vasodilatory effects through the L-arginine/nitric oxide (NO) pathway.[11][12][13] The d-enantiomer is responsible for the β_1 -blocking activity, while the l-enantiomer stimulates endothelial nitric oxide synthase (eNOS). [11][14]





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